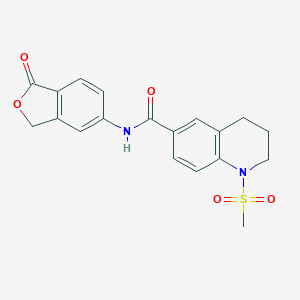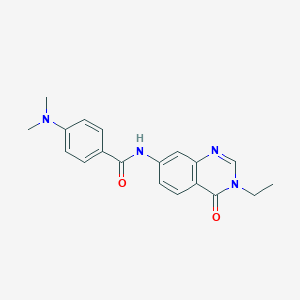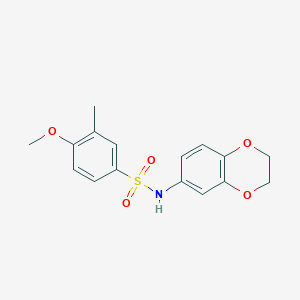
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the pyridinecarboxamide family and has been shown to have anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide inhibits the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer. By inhibiting NF-κB, 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of tumors in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide in lab experiments is its specificity for NF-κB inhibition, which can allow for the isolation of NF-κB-dependent pathways. However, one limitation is its relatively low potency, which can require higher concentrations to achieve significant inhibition.
Direcciones Futuras
There are a number of potential future directions for the study of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide. One direction is the further study of its potential therapeutic applications in diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is the further study of its potential use in the treatment of cancer, including the development of combination therapies with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide and its potential effects on other signaling pathways.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-ethylhexylamine. The resulting product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumors in preclinical studies.
Propiedades
Nombre del producto |
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide |
|---|---|
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21ClN2O/c1-3-5-7-11(4-2)10-17-14(18)12-8-6-9-16-13(12)15/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,17,18) |
Clave InChI |
DODPJFJLRYYOPX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
